Bacitracin F

Overview

Description

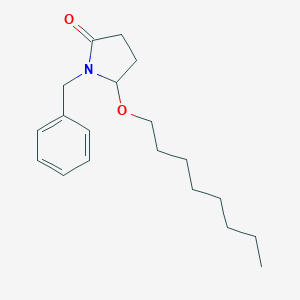

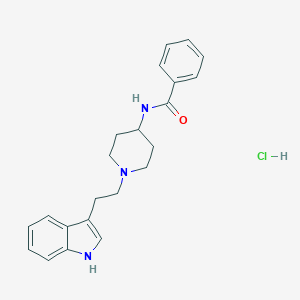

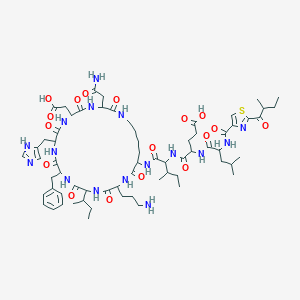

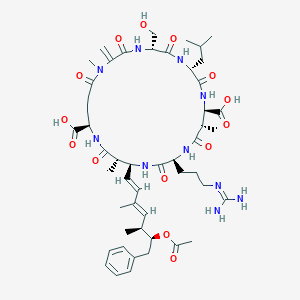

Bacitracin F is a derivative of the polypeptide antibiotic Bacitracin A. It is produced by the bacterium Bacillus licheniformis and is part of a family of related cyclic peptides. This compound is formed through the oxidative deamination of the thiazoline ring in Bacitracin A. This compound exhibits some antibiotic activity, particularly against Gram-positive bacteria such as Micrococcus lysodeikticus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacitracin F is typically derived from Bacitracin A through a process of oxidative deamination. This transformation involves the oxidation of the thiazoline ring in Bacitracin A to form this compound . The specific reaction conditions for this transformation are not extensively detailed in the literature, but it generally involves the use of oxidizing agents under controlled conditions.

Industrial Production Methods: The industrial production of this compound involves the fermentation of Bacillus licheniformis. The fermentation process is carried out at a neutral pH, and the Bacitracin peptides are extracted from the culture fluids. High-pressure liquid chromatography is then used to separate this compound from other Bacitracin peptides .

Chemical Reactions Analysis

Types of Reactions: Bacitracin F undergoes various chemical reactions, including:

Oxidation: The transformation from Bacitracin A to this compound itself is an oxidation reaction.

Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Used in the oxidative deamination process.

Acids and Bases: Can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation: this compound is the major product formed from the oxidation of Bacitracin A.

Substitution: Various substituted derivatives of this compound can be formed depending on the reagents used.

Scientific Research Applications

Bacitracin F has several scientific research applications, including:

Chemistry: Used as a model compound to study the structure-activity relationships of cyclic peptides.

Biology: Investigated for its role in inhibiting bacterial cell wall synthesis.

Medicine: Explored for its potential use as an antibiotic, particularly against Gram-positive bacteria.

Industry: Used in the formulation of antibacterial agents for topical applications.

Mechanism of Action

Bacitracin F exerts its antibacterial effects by interfering with the synthesis of peptidoglycan, an essential component of the bacterial cell wall. It binds to the undecaprenyl pyrophosphate, a lipid carrier molecule, and prevents the dephosphorylation step necessary for peptidoglycan synthesis. This inhibition disrupts the cell wall formation, leading to bacterial cell death .

Comparison with Similar Compounds

Bacitracin A: The parent compound from which Bacitracin F is derived. Bacitracin A has a thiazoline ring that is oxidatively deaminated to form this compound.

Bacitracin B, C, D, E, G, and X: Other related cyclic peptides produced by Bacillus licheniformis with varying degrees of antibacterial activity.

Uniqueness of this compound: this compound is unique due to its specific structural modification (oxidative deamination of the thiazoline ring) which imparts distinct antibacterial properties. While Bacitracin A is the most active form, this compound still retains significant activity against certain Gram-positive bacteria .

Properties

IUPAC Name |

5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(2-methylbutanoyl)-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H98N16O17S/c1-9-35(6)52(82-58(92)42(22-23-50(84)85)73-59(93)43(26-34(4)5)75-63(97)48-32-100-66(80-48)54(88)37(8)11-3)64(98)74-40-20-15-16-25-70-55(89)46(29-49(68)83)77-62(96)47(30-51(86)87)78-61(95)45(28-39-31-69-33-71-39)76-60(94)44(27-38-18-13-12-14-19-38)79-65(99)53(36(7)10-2)81-57(91)41(21-17-24-67)72-56(40)90/h12-14,18-19,31-37,40-47,52-53H,9-11,15-17,20-30,67H2,1-8H3,(H2,68,83)(H,69,71)(H,70,89)(H,72,90)(H,73,93)(H,74,98)(H,75,97)(H,76,94)(H,77,96)(H,78,95)(H,79,99)(H,81,91)(H,82,92)(H,84,85)(H,86,87) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLQHQCOKGKLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2=CSC(=N2)C(=O)C(C)CC)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H98N16O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22601-63-4 | |

| Record name | Bacitracin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022601634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between Bacitracin A and Bacitracin F?

A: this compound is an oxidation product of Bacitracin A. While both share a similar peptide structure, the key difference lies in the thiazoline ring. In Bacitracin A, this ring remains unoxidized, whereas in this compound, it undergoes oxidation to form a thiazole ring. [, ]

Q2: Does this compound share the same biological activity as Bacitracin A?

A: No, this compound is considered biologically inactive, unlike Bacitracin A, which exhibits potent antibacterial activity. [, ]

Q3: Does this compound play a role in the biosynthesis of thiamine?

A: While this compound itself is not directly involved in thiamine biosynthesis, its thiazole ring structure provides valuable insights. The presence of similar thiazole structures in thiamine and other antibiotics like micrococcin P and bottromycin suggests a shared biosynthetic pathway involving cysteine peptides undergoing cyclization and dehydrogenation. [, ]

Q4: Can this compound be separated from other Bacitracin components, and what analytical techniques are used for its identification and characterization?

A4: Yes, various techniques can separate and characterize this compound. These include:

- Paper chromatography: A traditional method for separating Bacitracin A and F based on their differential migration on a paper matrix. [, ]

- Isoelectric focusing in gel: Separates molecules based on their isoelectric point (pI), offering a way to isolate this compound. []

- High-Performance Liquid Chromatography (HPLC): Provides efficient separation of Bacitracin components, including this compound, based on their different affinities for the stationary and mobile phases. [, , ]

- Mass Spectrometry (MS): Coupled with separation techniques like HPLC (LC/MS), MS helps identify and characterize Bacitracin components based on their mass-to-charge ratio, revealing structural details of different analogs. Techniques like Frit-FAB LC/MS and Electrospray Ionization Ion Trap Tandem Mass Spectrometry (LC/ESI-IT-MS/MS) have been particularly helpful in analyzing this compound and other related components. [, ]

Q5: What is the significance of the different Bacitracin B components identified in commercial Bacitracin samples?

A: Analysis of commercial Bacitracin using LC/ESI-IT-MS/MS revealed the presence of multiple Bacitracin B components, each with single amino acid substitutions compared to Bacitracin A. These findings highlight the structural diversity within the Bacitracin complex and suggest potential variations in biological activity among these minor components. []

Q6: Has the degradation of Bacitracin been studied, and is this compound a product of this degradation?

A: Yes, studies using Frit-FAB LC/MS have demonstrated that this compound can form as a degradation product of Bacitracin A. This degradation process likely involves the oxidation of the thiazoline ring in Bacitracin A to the thiazole ring found in this compound. The study also identified several other minor components related to both Bacitracin A and F, suggesting a common degradation pathway. []

Q7: Are there attempts to stabilize Bacitracin against degradation?

A: Research has investigated the use of metallic ions like zinc to enhance the stability of autoclaved Bacitracin. This approach aims to minimize degradation and preserve the antibiotic activity of Bacitracin preparations. []

Q8: Are there any known applications of this compound, despite its lack of direct antimicrobial activity?

A: Research suggests that this compound might influence the elimination of Substance P, a neuropeptide involved in pain signaling. While the exact mechanism requires further investigation, this finding points towards a potential role for this compound in modulating physiological processes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)